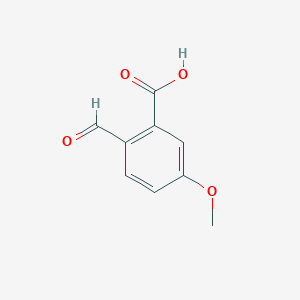

2-Formyl-5-methoxybenzoic acid

Description

Overview of Benzoic Acid Derivatives in Advanced Organic Synthesis and Medicinal Chemistry

Benzoic acid and its derivatives are a class of organic compounds fundamental to both organic synthesis and medicinal chemistry. ontosight.aiijcrt.org As the simplest aromatic carboxylic acid, benzoic acid itself serves as a precursor for the industrial synthesis of numerous organic substances, such as phenol (B47542). wikipedia.org Its derivatives, which are benzoic acid structures with various substituents, are extensively studied and utilized. ontosight.ai In organic synthesis, they are common reagents for producing esters and other compounds. savemyexams.com For instance, the alkyl side-chains of alkylbenzenes can be oxidized to form benzoic acid derivatives. savemyexams.com

In the realm of medicinal chemistry, benzoic acid derivatives are recognized for their diverse biological activities. ontosight.ai They have been investigated for antimicrobial, anti-inflammatory, and analgesic properties, making them significant in pharmaceutical research. ontosight.aiijcrt.org Scientists have synthesized and tested numerous benzoic acid derivatives for specific therapeutic applications, such as inhibitors for enzymes like influenza neuraminidase and as VLA-4 antagonists for treating inflammatory conditions. acs.orgacs.orgnih.gov The ability to modify the benzoic acid backbone with different functional groups allows for the fine-tuning of a molecule's properties to enhance its biological activity and pharmacokinetic profile. ontosight.ainih.gov

Significance of Dual Functional Groups (Formyl and Methoxy) in 2-Formyl-5-methoxybenzoic Acid

The chemical utility of this compound is largely defined by the presence of its three distinct functional groups: a carboxylic acid, a formyl group (an aldehyde), and a methoxy (B1213986) group. The dual presence of the formyl and methoxy groups, in particular, creates a versatile chemical scaffold.

The formyl group (-CHO) is a highly reactive and synthetically valuable functional group. tcichemicals.comucla.edu It can be readily transformed into various other functionalities; for example, it can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group (an alcohol), or converted into an amine through reductive amination. tcichemicals.com The formyl group also serves as a crucial electrophile, participating in numerous carbon-carbon bond-forming reactions, such as the aldol (B89426) and Wittig reactions, making it a cornerstone for building more complex molecular architectures. tcichemicals.com

The methoxy group (-OCH₃) is an ether linkage that significantly influences the electronic properties of the benzene (B151609) ring. As an electron-donating group, it can make the aromatic ring more susceptible to electrophilic substitution reactions. This electronic influence can affect the reactivity of the other functional groups attached to the ring. cymitquimica.com Furthermore, the methoxy group can enhance a compound's solubility in organic solvents and may participate in hydrogen bonding, which can be crucial for interactions with biological targets like enzymes or proteins. cymitquimica.comontosight.ai

The combination of these groups on a single benzoic acid molecule allows for a wide array of chemical transformations, making this compound a valuable building block in the synthesis of specialty chemicals, heterocyclic compounds, and potential pharmaceutical agents. forecastchemicals.com

Current Research Landscape and Future Directions for this compound

Current research primarily utilizes this compound as a key intermediate or building block for the synthesis of more elaborate organic molecules. Its versatile functional groups allow it to be a starting point for developing specialty chemicals and materials. For example, it is a precursor in the synthesis of methyl 5-formyl-2-methoxybenzoate, another important pharmaceutical intermediate. evitachem.com

The compound and its close derivatives are also subjects of biological investigation. Preliminary research has suggested that this compound may possess several interesting biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Some studies have even explored its cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents.

Future research is likely to continue exploring the synthetic utility of this compound. Its potential to serve as a scaffold for creating novel heterocyclic compounds and complex natural product derivatives remains a promising avenue. Further investigation into its reported biological activities is also a key future direction. Elucidating the mechanisms behind its antimicrobial or cytotoxic effects could lead to the development of new therapeutic agents. The synthesis and evaluation of a wider library of derivatives based on the this compound structure will be crucial in optimizing its biological profile for potential pharmaceutical applications.

Chemical Data and Properties

Below are tables detailing the chemical identifiers and properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 4785-56-2 | |

| Molecular Formula | C₉H₈O₄ | nih.gov |

| InChI | InChI=1S/C9H8O4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3,(H,11,12) | |

| InChI Key | LMWSIQGMRIVDCJ-UHFFFAOYSA-N | |

| SMILES | COC1=CC(=C(C=C1)C=O)C(=O)O | |

| Synonyms | 5-Methoxyphthalaldehydic acid, 2-Carboxy-4-methoxybenzaldehyde |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 180.16 g/mol | nih.gov |

| Monoisotopic Mass | 180.042259 Da |

Table 3: Comparison of this compound with Related Compounds

| Compound Name | Key Structural Difference | Primary Applications/Properties | Source |

| 2-Hydroxy-5-methoxybenzoic Acid | Lacks the formyl group; has a hydroxyl group instead of a carboxyl group at position 1. | Studied for anti-inflammatory and antimicrobial properties. | |

| Methyl 5-formyl-2-methoxybenzoate | The carboxylic acid is esterified to a methyl ester. | A pharmaceutical intermediate with improved lipophilicity. | tcichemicals.com |

| 2-Chloro-5-formylbenzoic Acid | Contains a chloro group instead of a methoxy group. | Precursor for heterocyclic compounds due to increased electrophilicity. | |

| 5-Formyl-2-hydroxy-3-methoxybenzoic Acid | Contains an additional hydroxyl group. | Used in natural product synthesis (e.g., vanillin (B372448) derivatives). | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWSIQGMRIVDCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428345 | |

| Record name | 2-formyl-5-methoxy-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4785-56-2 | |

| Record name | 2-formyl-5-methoxy-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-formyl-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization for 2 Formyl 5 Methoxybenzoic Acid

Established Synthetic Routes and Reaction Conditions

The introduction of a formyl group onto an aromatic ring can be accomplished through various formylation reactions. For 2-Formyl-5-methoxybenzoic acid, the primary strategies involve direct formylation of a substituted benzoic acid or multi-step pathways that construct the molecule from different precursors.

Formylation of 5-Methoxybenzoic Acid (Duff Reaction)

The Duff reaction is a formylation method that typically utilizes hexamine (hexamethylenetetramine) as the formyl source for electron-rich aromatic compounds, particularly phenols. wikipedia.org The reaction requires strongly electron-donating substituents on the aromatic ring to proceed efficiently. wikipedia.org Formylation generally occurs at the position ortho to the activating group. wikipedia.org While traditionally applied to phenols, a Duff-like reaction can be performed on methoxy-substituted arenes. For instance, the related compound methyl 5-formyl-2-methoxybenzoate can be synthesized from methyl o-anisate using hexamethylenetetramine in trifluoroacetic acid, followed by reflux. prepchem.com The reaction proceeds via the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org

Table 1: Duff Reaction Conditions for a Related Methoxy-Substituted Arene

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|

Vilsmeier-Haack Reaction for Formyl Group Introduction

The Vilsmeier-Haack reaction is a widely used and mild method for formylating electron-rich aromatic compounds. chem-station.comijpcbs.com This reaction employs a "Vilsmeier reagent," which is a chloromethyliminium salt typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chem-station.comchemistrysteps.comwikipedia.org The Vilsmeier reagent acts as the electrophile in an electrophilic aromatic substitution. chem-station.com The resulting iminium ion intermediate is then hydrolyzed during workup to produce the desired aryl aldehyde. wikipedia.org Due to the presence of the activating methoxy (B1213986) group, 5-methoxybenzoic acid derivatives are suitable substrates for this formylation method. chemistrysteps.com

Table 2: General Vilsmeier-Haack Reaction Scheme

| Substrate Type | Reagents | Key Intermediate | Product Type |

|---|

Directed Ortho-Metalation Followed by Formylation

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium or s-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org Both the carboxylic acid (as its carboxylate) and the methoxy group can function as DMGs. wikipedia.org For unprotected 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA at -78°C leads to deprotonation exclusively at the position ortho to the carboxylate group. researchgate.netorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by an electrophile, such as DMF, to introduce the formyl group. This approach offers a direct and highly regioselective route to contiguously substituted benzoic acids that can be difficult to access by other means. unblog.fr

Table 3: Reagents for Directed Ortho-Metalation

| Substrate | Directing Group | Metalating Agent | Formylating Agent |

|---|

Multi-step Synthetic Strategies

Multi-step syntheses provide alternative pathways to this compound, often starting from more readily available precursors. One such strategy involves the methylation of a phenolic precursor. For example, the related compound methyl 5-formyl-2-methoxybenzoate can be prepared from 5-formyl-2-hydroxybenzoic acid. chemicalbook.com This synthesis involves reacting the starting phenol (B47542) with an alkylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. chemicalbook.com Subsequent hydrolysis of the resulting methyl ester would yield the target carboxylic acid. Another approach could begin with the nitration of 5-methoxybenzoic acid, followed by reduction of the nitro group and subsequent conversion to the formyl group via reactions like the Sandmeyer reaction.

Optimization of Reaction Parameters

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. This includes the choice of catalyst, its loading, solvent selection, and temperature control.

Catalyst Selection and Loading (e.g., Pd/C for Hydrogenation Steps)

In multi-step syntheses that involve a hydrogenation step, such as the reduction of a nitro group, the choice of catalyst is critical. Palladium on carbon (Pd/C) is a highly efficient and commonly used catalyst for such transformations. mdpi.com For instance, the hydrogenation of a precursor like 5-Methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid can be carried out effectively using a 10% Pd/C catalyst under a hydrogen atmosphere.

The catalyst loading is an important parameter to optimize. A typical loading for Pd/C is between 5-10% by weight. This range is often sufficient to achieve a complete and clean reaction while minimizing the cost associated with the precious metal catalyst. Using an appropriate catalyst loading helps to minimize the formation of side products and ensures a high conversion rate. The efficiency of the hydrogenation can also be influenced by the solvent, with polar protic solvents like methanol (B129727) often showing good results. nih.gov

Table 4: Parameters for Pd/C Catalyzed Hydrogenation of a Benzoic Acid Derivative

| Substrate | Catalyst | Catalyst Loading | Solvent | Conditions | Product |

|---|

Solvent Effects and Selection (e.g., Polar Aprotic Solvents like DMF, THF)

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rates and yields. Polar aprotic solvents, such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), are particularly effective for formylation reactions. These solvents are favored because they can dissolve a wide range of organic and inorganic reactants while not participating in hydrogen bonding, which could otherwise interfere with the reactive intermediates. The efficiency of formylation processes, such as the Vilsmeier-Haack reaction which utilizes a DMF/POCl₃ system, is enhanced in these types of solvents. In microwave-assisted organic synthesis, a green chemistry approach, polar organic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are preferred due to their ability to efficiently absorb microwave energy, leading to rapid heating and accelerated reaction times. mdpi.com

Temperature Control and its Impact on Reaction Efficiency and Selectivity

Precise temperature management is crucial throughout the synthesis of this compound and its precursors to ensure high efficiency and selectivity. For instance, in related synthetic steps such as nitration or bromination on a benzoic acid derivative, maintaining a low temperature, typically between 0–5°C, is essential to prevent over-oxidation and the formation of unwanted side products. In other synthetic methodologies for related compounds, such as the formylation of methyl o-anisate, the initial addition of reagents is often performed with ice-cooling to manage the initial exothermic reaction. prepchem.com Following the initial phase, the reaction mixture may be heated to reflux for a specific duration, for example, two hours, to drive the reaction to completion. prepchem.com This demonstrates that a carefully controlled temperature profile, involving both cooling and heating stages, is vital for maximizing the yield of the desired product.

Stoichiometric Considerations

The precise ratio of reactants, or stoichiometry, is fundamental to maximizing product yield and minimizing unreacted starting materials and byproducts. In a synthesis of a direct precursor, methyl 5-formyl-2-methoxybenzoate, specific molar ratios are employed to ensure the reaction proceeds efficiently. prepchem.com For example, the reaction may involve methyl o-anisate and hexamethylenetetramine in a carefully measured ratio dissolved in a solvent like trifluoroacetic acid. prepchem.com

Below is a data table illustrating the stoichiometric relationships from a representative synthesis of a key precursor.

| Reactant | Molecular Weight ( g/mol ) | Mass Used (g) | Moles | Molar Ratio (Normalized to Methyl o-anisate) |

| Methyl o-anisate | 166.17 | 16.6 | ~0.100 | 1 |

| Hexamethylenetetramine | 140.19 | 14.0 | ~0.100 | 1 |

Data derived from the synthesis of methyl 5-formyl-2-methoxybenzoate. prepchem.com

Advanced Synthetic Techniques and Industrial Production

Application of Continuous Flow Reactors in Large-Scale Synthesis

For the large-scale industrial production of this compound and other fine chemicals, continuous flow reactors offer significant advantages over traditional batch processing. almacgroup.com This technology, often referred to as flow chemistry, allows for the synthesis to be performed in a continuous stream within a network of tubes or microreactors. almacgroup.com Key benefits include superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. almacgroup.com

The scalability of flow chemistry is a major advantage; a process optimized in the lab can be scaled up for production by simply running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel). almacgroup.com Continuous flow systems can also be integrated with other technologies, such as in-line purification and real-time analytics, to create fully automated and highly efficient manufacturing processes. mdpi.comalmacgroup.com While specific applications for this compound are proprietary, the synthesis of related complex molecules in flow reactors, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), demonstrates the feasibility and benefits of this approach. rsc.orgresearchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comnih.gov Several advanced techniques can be applied to the synthesis of this compound to align with these goals.

| Green Chemistry Technique | Principle | Potential Application in Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave radiation for rapid and uniform heating of the reaction mixture. mdpi.comnih.gov | Can significantly reduce reaction times from hours to minutes and increase product yield by minimizing byproduct formation. nih.gov |

| Ultrasound-Mediated Synthesis | Employs ultrasonic waves to create cavitation, enhancing reaction rates and efficiency. nih.gov | Considered an eco-friendly process for conserving energy and is effective for both homogeneous and heterogeneous reactions. nih.gov |

| High-Pressure Synthesis (Barochemistry) | Applies high hydrostatic pressure to activate chemical reactions, often reducing the need for high temperatures or harsh catalysts. rsc.org | This method is well-suited for industrial production and can be used in both batch and flow operations, offering a non-traditional activation method. rsc.org |

| Renewable Energy Sources | Utilizes natural energy sources, such as solar radiation, to drive chemical reactions. nih.gov | Concentrated solar radiation can serve as a free, safe, and sustainable energy alternative to conventional heating methods in organic synthesis. nih.gov |

These methods represent a shift towards more sustainable and environmentally benign processes for the production of valuable chemical compounds. mdpi.com

Purity Enhancement and Yield Optimization Strategies

Achieving high purity and maximizing the yield of this compound are critical for its application in further chemical synthesis. A multi-faceted approach is typically employed, beginning with in-process monitoring and ending with robust purification techniques.

In-Process Monitoring: The progress of the synthesis should be carefully tracked using analytical techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). This allows for the determination of the optimal reaction endpoint, preventing the formation of degradation products that can occur if the reaction runs for too long and ensuring that all starting material is consumed.

Purification Techniques: Following the reaction, crude product mixtures require purification to isolate the this compound. Common and effective methods include:

Column Chromatography: The crude residue can be purified by passing it through a silica (B1680970) gel column, using an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate) to separate the desired product from impurities. prepchem.com

Recrystallization: This is a powerful technique for achieving high purity. The product obtained from chromatography can be dissolved in a suitable solvent (such as diisopropyl ether) and allowed to slowly crystallize, leaving impurities behind in the solvent. prepchem.com This process often results in the formation of high-purity, colorless crystals. prepchem.com

By combining controlled reaction conditions, real-time monitoring, and effective purification strategies, both the yield and the purity of the final product can be significantly optimized.

Chemical Reactivity and Mechanistic Investigations of 2 Formyl 5 Methoxybenzoic Acid

Reactions of the Formyl Group

The formyl group (-CHO) in 2-Formyl-5-methoxybenzoic acid is a highly reactive and synthetically versatile site on the molecule. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and the group can readily undergo both oxidation and reduction.

The aldehyde functionality of the formyl group can be easily oxidized to a carboxylic acid. This reaction converts this compound into 5-methoxyisophthalic acid, a dicarboxylic acid. This transformation is a common step in organic synthesis, often employing various oxidizing agents. The reaction proceeds by the addition of oxygen to the carbon-hydrogen bond of the aldehyde.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Tollens' reagent ([Ag(NH₃)₂]⁺)

Silver(I) oxide (Ag₂O)

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|

The formyl group can be reduced to a primary alcohol (hydroxymethyl group), yielding 2-(hydroxymethyl)-5-methoxybenzoic acid. This reaction is typically achieved using hydride-based reducing agents. The choice of reagent is crucial to selectively reduce the aldehyde without affecting the carboxylic acid group. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this selective reduction, as it is generally not strong enough to reduce carboxylic acids. In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the formyl and the carboxylic acid groups.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate.

Table 2: Selective Reduction of this compound

| Reactant | Reducing Agent | Product |

|---|

The electrophilic nature of the formyl group's carbonyl carbon makes it a prime target for nucleophilic attack. This reactivity allows for a variety of carbon-carbon bond-forming reactions, which are fundamental in building more complex molecular structures.

Grignard Reactions: Organomagnesium halides (Grignard reagents, R-MgX) can add to the formyl group to form a secondary alcohol after an acidic workup. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon.

Wittig Reaction: This reaction uses a phosphonium (B103445) ylide (a Wittig reagent) to convert the aldehyde into an alkene. It is a highly reliable method for forming carbon-carbon double bonds with good stereochemical control.

Aldol (B89426) Condensation: In the presence of a base, the formyl group can react with an enolate ion (from another carbonyl compound) in an aldol addition or condensation reaction, forming a β-hydroxy aldehyde or an α,β-unsaturated aldehyde, respectively.

These reactions highlight the formyl group's role as a key electrophilic center for expanding the molecular framework.

The formyl group of this compound reacts with primary amines under mildly acidic conditions to form imines, also known as Schiff bases. unibuc.ro This condensation reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. researchgate.net

The formation of the C=N double bond is characteristic of Schiff bases, which are important intermediates in various organic syntheses and have been studied for their biological activities. unibuc.ro The reaction is reversible and typically driven to completion by removing the water that is formed.

Reactions of the Methoxy (B1213986) Group and Aromatic Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) of the reaction are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com In this compound, the aromatic ring has three substituents: a formyl group (-CHO), a carboxylic acid group (-COOH), and a methoxy group (-OCH₃).

These groups exert competing electronic effects:

Methoxy Group (-OCH₃): This is a strong activating group. The oxygen atom donates electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the substitution. wikipedia.org It is an ortho, para-director.

Formyl Group (-CHO): This is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and destabilizing the arenium ion intermediate. It is a meta-director.

Carboxylic Acid Group (-COOH): This is also a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org

Regioselectivity:

The positions on the ring relative to the existing substituents are key to predicting the outcome of an electrophilic attack.

The methoxy group at C5 strongly directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2, which is already substituted).

The formyl group at C2 directs to its meta positions (C4 and C6).

The carboxylic acid at C1 directs to its meta positions (C3 and C5, with C5 already substituted).

The powerful activating and ortho, para-directing effect of the methoxy group is generally dominant over the deactivating, meta-directing effects of the formyl and carboxylic acid groups. Therefore, electrophilic substitution is most likely to occur at the positions that are ortho to the methoxy group and meta to the deactivating groups. Both C4 and C6 satisfy these conditions. Steric hindrance from the adjacent carboxylic acid group at C1 might slightly disfavor substitution at C6, potentially making C4 the most reactive site for electrophilic attack.

Table 3: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Electron-withdrawing (Deactivating) | meta (to C3, C5) |

| -CHO | C2 | Electron-withdrawing (Deactivating) | meta (to C4, C6) |

Nucleophilic Substitution Reactions

The chemical structure of this compound features a highly reactive aldehyde (formyl) group, which serves as a primary site for nucleophilic attack. This reactivity is central to its application as a precursor in the synthesis of more complex molecules, particularly various heterocyclic systems. The formyl group's carbonyl carbon is electrophilic and readily undergoes addition-elimination reactions with a wide range of nucleophiles.

One of the significant applications of this reactivity is in the construction of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. For instance, the formyl group can react with binucleophilic reagents like hydrazines or amidines in condensation reactions that lead to cyclization. The reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) structures, while reactions with amidines can be guided to form imidazoles. nih.gov These syntheses often proceed through an initial nucleophilic attack on the formyl carbon, forming a tetrahedral intermediate, followed by dehydration to create a C=N bond (imine or hydrazone formation), and a subsequent intramolecular cyclization.

The general pathway for such heterocycle formation can be outlined as:

Nucleophilic Attack: A nitrogen nucleophile (e.g., from an amidine) attacks the electrophilic carbonyl carbon of the formyl group.

Intermediate Formation: A tetrahedral intermediate is formed.

Dehydration: A water molecule is eliminated to form a C=N double bond.

Cyclization: A second nucleophilic center in the attacking molecule reacts intramolecularly with another electrophilic site, often facilitated by the electronic properties of the benzene ring and its substituents, to close the ring and form the heterocyclic product. nih.gov

These reactions are foundational in synthetic organic chemistry, allowing the aldehyde functionality to act as a linchpin for building diverse molecular architectures. clockss.org

Role in Directing Group Chemistry

The reactivity of the aromatic ring in this compound during electrophilic aromatic substitution (EAS) is governed by the combined influence of its three substituents: the formyl group (-CHO), the methoxy group (-OCH₃), and the carboxylic acid group (-COOH). These groups exert distinct electronic effects that control the position of an incoming electrophile.

Formyl (-CHO) and Carboxylic Acid (-COOH) Groups: Both the formyl and carboxylic acid groups are electron-withdrawing groups (EWGs). quora.comdoubtnut.com They pull electron density out of the benzene ring through both inductive (-I) and resonance (-M) effects. This deactivates the ring towards electrophilic attack, making it less reactive than benzene. By withdrawing electron density, they particularly destabilize the carbocation intermediates (arenium ions) that would be formed if an electrophile were to attack the ortho or para positions. quora.comdoubtnut.com Consequently, the meta position, which is less deactivated, becomes the most favorable site for substitution. Therefore, both the formyl and carboxylic acid groups are classified as meta-directors. quora.comdoubtnut.comquora.comdoubtnut.com

Methoxy (-OCH₃) Group: In contrast, the methoxy group is an electron-donating group (EDG). While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its powerful electron-donating resonance effect (+M) through its lone pairs is dominant. This effect significantly increases the electron density at the ortho and para positions, stabilizing the corresponding arenium ion intermediates and strongly directing incoming electrophiles to these sites.

The presence of both activating (ortho, para-directing) and deactivating (meta-directing) groups on the same ring leads to a competitive scenario. In this compound, the methoxy group at C5 directs ortho to itself (to C4 and C6) and para to itself (to C2, which is already substituted). The formyl group at C2 directs meta to itself (to C4 and C6). The carboxylic acid group at C1 directs meta to itself (to C3 and C5). In this case, the directing effects are cooperative; the powerful activating effect of the methoxy group and the directing effects of the two deactivating groups all favor substitution at the C4 and C6 positions.

Mechanistic Studies

Kinetic and Thermodynamic Aspects of Key Reactions

Detailed kinetic studies on this compound itself are not widely published, but extensive research on the oxidation of substituted benzaldehydes to their corresponding benzoic acids provides a strong framework for understanding its kinetic behavior. acs.orgresearchgate.netsphinxsai.com These reactions are typically found to be first-order with respect to both the benzaldehyde (B42025) and the oxidizing agent. acs.org

The rate of these reactions is highly sensitive to the nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups slow it down. This is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A positive value for the reaction constant (ρ) indicates that the reaction is facilitated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value, commonly observed in oxidation reactions, signifies an electron-deficient reaction center in the rate-determining step. researchgate.netsphinxsai.com

Kinetic data from studies on various monosubstituted benzaldehydes can be used to predict the reactivity of the target compound. The methoxy substituent is known to influence reaction rates, and its effect can be compared to other groups.

Table 1: Relative Rate Constants for the Oxidation of Substituted Benzaldehydes

Note: Data is illustrative and compiled from general findings in kinetic studies of benzaldehyde oxidation.

Thermodynamic parameters, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, can be calculated from the temperature dependence of the reaction rates. sphinxsai.com These parameters provide insight into the transition state of the reaction. For example, a large negative entropy of activation suggests a highly ordered transition state.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of reactions involving this compound. Methods like Density Functional Theory (DFT) are frequently employed to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and predict the feasibility of a proposed mechanism.

For instance, in studying nucleophilic substitution at the formyl group, computational models can map the potential energy surface of the reaction. This allows for the precise characterization of the transition state structure and the calculation of the activation energy barrier, which is directly related to the reaction rate. Fukui indices can be calculated to predict the most likely sites for electrophilic and nucleophilic attack on the molecule.

Similarly, for electrophilic aromatic substitution, DFT calculations can determine the relative stabilities of the different possible arenium ion intermediates (ortho, meta, para). By comparing the activation energies for the formation of these intermediates, the directing effects of the substituents can be quantitatively confirmed. The calculations can visualize the distribution of electron density and molecular orbitals, providing a clear picture of how the formyl, methoxy, and carboxyl groups electronically influence the aromatic ring's reactivity.

Influence of Substituent Positioning on Reactivity

Electronic Effects: The reactivity is a balance between the deactivating, meta-directing nature of the formyl and carboxyl groups and the activating, ortho, para-directing nature of the methoxy group. researchgate.net The acidity of the carboxylic acid, a key measure of its reactivity, is influenced by the other substituents. The electron-withdrawing formyl group increases the acidity (lowers the pKa) compared to benzoic acid, while the electron-donating methoxy group decreases it. The net effect is a complex outcome of their combined inductive and resonance contributions.

Ortho Effect: The positioning of the formyl group ortho to the carboxylic acid group introduces potential steric hindrance and intramolecular interactions. The proximity of these two groups can influence the conformation of the molecule. For example, intramolecular hydrogen bonding could occur between the carboxylic acid proton and the formyl oxygen, which can affect the acidity of the carboxyl group and the electrophilicity of the formyl carbon. This "ortho effect" often leads to reactivity patterns that are not simply predicted by electronic effects alone.

Cooperative and Competitive Effects: As discussed in the context of directing groups, the substituents can act cooperatively or competitively. For electrophilic substitution, the methoxy group and the two EWGs largely cooperate in directing incoming groups to the C4 and C6 positions. For nucleophilic reactions at the formyl carbon, the electron-withdrawing nature of the adjacent carboxyl group and the methoxy group at the para position will modulate the electrophilicity of the carbonyl carbon, thereby influencing the rate of reaction.

Derivatives and Analogs of 2 Formyl 5 Methoxybenzoic Acid: Synthesis and Structure Activity Relationships

Synthesis and Characterization of Key Derivatives

This section details the synthetic methodologies and characterization of several important derivatives and analogs of 2-Formyl-5-methoxybenzoic acid.

Methyl 5-Formyl-2-methoxybenzoate

Methyl 5-formyl-2-methoxybenzoate is a key derivative where the carboxylic acid group is esterified. Its synthesis has been approached through several routes.

One common method involves the formylation of methyl 2-methoxybenzoate (B1232891) (methyl o-anisate). In a typical procedure, methyl o-anisate is treated with hexamethylenetetramine in trifluoroacetic acid, followed by reflux and purification, yielding colorless crystals of the desired product. prepchem.com An alternative industrial-scale synthesis cools a mixture of methyl 2-methoxybenzoate and methanesulfonic acid before adding urotropine (hexamethylenetetramine) and heating the reaction. This method has been reported to achieve a high yield of up to 94%. google.com

Another synthetic pathway starts from salicylic (B10762653) acid. The first step is the methylation of both the hydroxyl and carboxylic acid groups to produce methyl 2-methoxybenzoate. This intermediate is then subjected to formylation using urotropine and methanesulfonic acid to yield the final product. google.com

The characterization of Methyl 5-Formyl-2-methoxybenzoate is confirmed through various analytical techniques.

| Property | Value | Source |

| Melting Point | 85-86 °C | prepchem.com |

| ¹H NMR (DMSO-d6, 300MHz) δ (ppm) | 9.92 (s, 1H), 8.20-8.21 (d, 1H), 8.08-8.11 (dd, 1H), 7.37-7.39 (d, 1H), 3.94 (s, 3H), 3.83 (s, 3H) | google.com |

2-Chloro-5-formylbenzoic Acid Analogs

2-Chloro-5-formylbenzoic acid serves as a precursor for various analogs. The presence of the chloro and formyl groups influences its reactivity, making it a versatile building block in organic synthesis. These functional groups allow for a range of chemical transformations, including oxidation, reduction, and substitution reactions. For instance, the formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, while the chloro group can be substituted.

A notable class of analogs are the 2-chloro-5-sulfamoylbenzoic acids. The synthesis of these compounds can be achieved through the diazotization of a corresponding 2-amino-5-sulfamoylbenzoic acid, followed by treatment with a metal chloride. This process provides a pathway to a variety of sulfamoylbenzoic acid derivatives with potential biological activities.

The structure-activity relationship of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring. For example, in a study on the anti-sickling properties of benzoic acid derivatives, it was found that electron-donating groups on the benzene (B151609) ring with average lipophilicity were favorable for activity. bldpharm.com Another study on the inhibition of α-amylase by benzoic acid derivatives indicated that a hydroxyl group at the 2-position had a positive effect on inhibitory activity, while a methoxy (B1213986) group at the 2-position and a hydroxyl group at the 5-position had a negative effect. sciencemadness.org

2-Hydroxy-5-methoxybenzoic Acid (5-Methoxysalicylic Acid) Analogs

2-Hydroxy-5-methoxybenzoic acid, also known as 5-methoxysalicylic acid, is a naturally occurring compound found in the castoreum of beavers. wikipedia.org It serves as a scaffold for the synthesis of various analogs with diverse biological activities. The synthesis of 5-methoxysalicylic acid itself can be achieved by substituting carbon tetrachloride for chloroform in the Reimer-Tiemann reaction with hydroquinone monomethyl ether, which results in the formation of the corresponding hydroxy acid. scribd.com

The structure-activity relationship of salicylic acid derivatives has been a subject of extensive research. For instance, the synthesis of various salicylic acid derivatives containing conjugated isoxazoline analogues and tryptamine-based derivatives has been explored to investigate their biological activities. bldpharm.com The introduction of different substituents on the salicylic acid core can significantly modulate the biological properties of the resulting compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Hydroxy-5-methoxybenzoic acid | 2612-02-4 | C₈H₈O₄ | 168.15 |

| 2-Hydroxy-3-methoxybenzoic acid | 877-22-5 | C₈H₈O₄ | 168.15 |

| 2-Hydroxy-4-methoxybenzoic acid | 2237-36-7 | C₈H₈O₄ | 168.15 |

5-Formyl-2-hydroxy-3-methoxybenzoic Acid (5-Formyl-3-methoxysalicylic Acid)

5-Formyl-2-hydroxy-3-methoxybenzoic acid is a derivative of salicylic acid with both a formyl and a methoxy group. Its synthesis can be envisioned through the formylation of 2-hydroxy-3-methoxybenzoic acid. The Reimer-Tiemann reaction, which involves the ortho-formylation of phenols using chloroform in a basic solution, is a plausible method for introducing the formyl group at the 5-position of the 2-hydroxy-3-methoxybenzoic acid ring. quora.comunacademy.com

Alternatively, the Vilsmeier-Haack reaction could be employed. This reaction uses a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride to generate a Vilsmeier reagent, which then acts as the formylating agent for electron-rich aromatic rings. wikipedia.orgchemistrysteps.comyoutube.comorganic-chemistry.orgijpcbs.com

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Formyl-2-hydroxy-3-methoxybenzoic acid | 3507-08-2 | C₉H₈O₅ | 196.16 |

| Ethyl 5-formyl-2-hydroxy-3-methoxybenzoate | 3517-02-0 | C₁₁H₁₂O₅ | 224.21 |

2-Formyl-4-hydroxy-5-methoxybenzoic acid

2-Formyl-4-hydroxy-5-methoxybenzoic acid is another structural isomer of interest. A potential synthetic route to this compound is the formylation of 2-hydroxy-4-methoxybenzoic acid. ias.ac.in The introduction of a formyl group onto a phenolic compound can be achieved through methods like the Reimer-Tiemann or Vilsmeier-Haack reactions, which are effective for the formylation of electron-rich aromatic systems. sciencemadness.orgscribd.comunacademy.comwikipedia.orgchemistrysteps.comyoutube.comorganic-chemistry.orgijpcbs.commychemblog.com

A related synthesis of 2-hydroxy-4,5-dimethoxybenzoic acid from 2,4,5-trimethoxybenzoic acid in a polar aprotic solvent with a linear or cyclic amine has been reported, suggesting that manipulation of methoxy groups on the benzoic acid ring is feasible. google.com

| Property | Value |

| CAS Number | 1895397-08-6 |

| Molecular Formula | C₉H₈O₅ |

| Molecular Weight | 196.16 g/mol |

| SMILES Code | O=C(O)C1=CC(OC)=C(O)C=C1C=O |

2-Formyl-5-methylbenzoic acid

2-Formyl-5-methylbenzoic acid can be synthesized through various methods. One approach is the oxidation of the corresponding aldehyde, 2,5-dimethylbenzaldehyde (o-tolualdehyde), using an oxidizing agent. sigmaaldrich.com The oxidation of aldehydes to carboxylic acids is a common transformation in organic synthesis. wikipedia.orgncert.nic.in

Alternative synthetic strategies include the iodocyclization of 5-methylbenzene with hydroiodic acid and potassium iodide, or the allylation of 2-formylbenzoic acid with allyl bromide. biosynth.com

| Property | Value | Source |

| CAS Number | 150867-03-1 | biosynth.com |

| Molecular Formula | C₉H₈O₃ | biosynth.comuni.lu |

| Molecular Weight | 164.16 g/mol | biosynth.comuni.lu |

| SMILES Code | CC1=CC(=C(C=C1)C=O)C(=O)O | biosynth.comuni.lu |

2-Fluoro-6-formyl-3-methoxybenzoic acid

A potential synthetic strategy could commence with a suitably substituted benzene derivative, such as 3-fluoro-2-methoxytoluene. The synthesis could proceed through the following conceptual steps:

Ortho-formylation: The introduction of the formyl group ortho to the fluorine atom would be a key step. Directed ortho-metalation (DoM) is a powerful technique for achieving such regioselectivity. acs.org By treating the starting material with a strong lithium base like n-butyllithium or s-butyllithium in the presence of a directing group, a metalated intermediate is formed. In this case, the fluorine atom and the methoxy group could potentially direct the lithiation to the C6 position. Subsequent quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would yield the desired 2-fluoro-6-formyl-3-methoxytoluene.

Oxidation of the Methyl Group: The final step would involve the oxidation of the methyl group to a carboxylic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. The reaction is typically performed under heating in an aqueous solution. Careful control of reaction conditions would be necessary to avoid over-oxidation or side reactions involving the aldehyde group. An alternative would be a two-step process involving benzylic bromination followed by hydrolysis and oxidation.

It is important to note that the electronic effects of the existing substituents (fluoro and methoxy groups) will influence the reactivity of the aromatic ring and the regioselectivity of the formylation step. The fluorine atom is an ortho-, para-director but deactivating, while the methoxy group is an ortho-, para-director and activating. Their combined influence would need to be carefully considered in the optimization of the reaction conditions.

2-Formyl-6-methoxybenzoic acid

Similar to its fluorinated analog, the synthesis of 2-formyl-6-methoxybenzoic acid can be approached through the strategic functionalization of a simpler starting material. A plausible starting material for this synthesis is 2-methoxy-6-methylbenzoic acid.

A potential synthetic route is as follows:

Protection of the Carboxylic Acid: To prevent interference from the acidic proton of the carboxylic acid during subsequent steps, it would be prudent to protect this functional group. Esterification, for instance, by reaction with methanol (B129727) in the presence of an acid catalyst, would convert the carboxylic acid to a methyl ester.

Benzylic Bromination: The methyl group can be selectively functionalized through a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This would yield the corresponding benzyl bromide derivative.

Oxidation to Aldehyde: The benzyl bromide can then be oxidized to the aldehyde. Several methods are available for this transformation, including the Sommelet reaction or the use of oxidizing agents like dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation.

Deprotection: Finally, the protecting group on the carboxylic acid would be removed. In the case of a methyl ester, this can be achieved through hydrolysis using either acidic or basic conditions to yield the desired 2-formyl-6-methoxybenzoic acid.

An alternative approach could involve the direct formylation of 2-methoxybenzoic acid. However, achieving regioselectivity for the formylation at the C6 position in the presence of the carboxylic acid and methoxy groups would be a significant challenge.

Impact of Structural Modifications on Chemical Behavior

Electronic Effects of Different Substituents

The chemical behavior of this compound and its derivatives is significantly influenced by the electronic effects of the substituents on the benzene ring. These effects can be broadly categorized as inductive effects and resonance (or mesomeric) effects.

Formyl Group (-CHO): The formyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atom and the resonance stabilization of the negative charge in the carbonyl group. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. The electron-withdrawing nature of the formyl group also increases the acidity of the carboxylic acid.

Fluoro Group (-F): The fluorine atom is highly electronegative and thus exerts a strong electron-withdrawing inductive effect (-I). Like the methoxy group, it also possesses lone pairs that can be donated to the aromatic ring via resonance (+M). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, the resonance effect is much weaker than the inductive effect. Therefore, fluorine is considered a deactivating group but an ortho-, para-director.

Steric Hindrance and its Influence on Reactivity

Steric hindrance, the spatial arrangement of atoms and groups within a molecule that impedes chemical reactions, plays a crucial role in the reactivity of ortho-substituted benzoic acid derivatives. wikipedia.org

In compounds like 2-fluoro-6-formyl-3-methoxybenzoic acid and 2-formyl-6-methoxybenzoic acid, the presence of substituents in the positions ortho to the carboxylic acid group forces the carboxyl group to twist out of the plane of the benzene ring. stackexchange.comquora.com This phenomenon, known as the "ortho effect," has a significant impact on the acidity of the benzoic acid. wikipedia.org The twisting disrupts the resonance between the carboxyl group and the aromatic ring, which in the case of unsubstituted benzoic acid, delocalizes the negative charge of the carboxylate anion and stabilizes it. stackexchange.com By inhibiting this resonance, the ortho substituents can lead to an increase in the acidity of the benzoic acid compared to its meta and para isomers, and even to unsubstituted benzoic acid itself. quora.com

The steric bulk of the ortho substituents also influences the reactivity of the formyl group. The approach of a nucleophile to the carbonyl carbon of the formyl group can be sterically hindered by the adjacent methoxy and fluoro groups. This can lead to a decrease in the rate of nucleophilic addition reactions at the formyl group compared to less substituted benzaldehydes.

Regioselectivity and Diastereoselectivity in Derivative Synthesis

The synthesis of derivatives of this compound often involves reactions where the control of regioselectivity and diastereoselectivity is paramount.

Regioselectivity , the preference for one direction of bond making or breaking over all other possible directions, is a key consideration in the functionalization of the aromatic ring. For instance, in electrophilic aromatic substitution reactions on a molecule like this compound, the directing effects of the existing substituents will determine the position of the incoming electrophile. The formyl group is a meta-director, while the methoxy group is an ortho-, para-director. Their combined influence will dictate the regiochemical outcome of the reaction. Similarly, in directed ortho-metalation reactions, the choice of the directing group and the reaction conditions are crucial for achieving high regioselectivity. acs.org

Diastereoselectivity , the preferential formation of one diastereomer over another, becomes important when a new stereocenter is created in a molecule that already contains a stereocenter. While the parent compound this compound is achiral, the synthesis of certain derivatives, for example, through aldol (B89426) condensation reactions involving the formyl group, can lead to the formation of new stereocenters. The facial selectivity of the nucleophilic attack on the carbonyl carbon of the formyl group can be influenced by the steric and electronic properties of the substituents on the aromatic ring, potentially leading to a preference for one diastereomer over the other. The use of chiral catalysts or auxiliaries can also be employed to control the diastereoselectivity of such reactions.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would focus on how modifications to the formyl, methoxy, and carboxylic acid groups, as well as the substitution pattern on the aromatic ring, affect their interaction with a biological target, such as an enzyme or a receptor.

While specific SAR studies for 2-fluoro-6-formyl-3-methoxybenzoic acid and 2-formyl-6-methoxybenzoic acid are not extensively reported, general principles can be inferred from studies on related benzaldehyde (B42025) and benzoic acid derivatives. For instance, in the context of enzyme inhibition, the following structural features are often important:

The Aldehyde Group: The formyl group can act as a hydrogen bond acceptor and can also participate in covalent interactions with nucleophilic residues (e.g., serine, cysteine) in the active site of an enzyme. The reactivity of the aldehyde is modulated by the electronic effects of the other ring substituents.

The Methoxy Group: The methoxy group can influence the lipophilicity of the molecule, which affects its ability to cross cell membranes and bind to hydrophobic pockets in a protein. It can also act as a hydrogen bond acceptor.

The Carboxylic Acid Group: The carboxylate group is often involved in forming salt bridges or hydrogen bonds with positively charged amino acid residues (e.g., lysine, arginine) in a binding site.

The Fluoro Group: The introduction of a fluorine atom can alter the electronic properties of the molecule, influence its metabolic stability, and enhance its binding affinity through favorable electrostatic interactions.

A study on benzaldehyde derivatives as α-glucosidase and α-amylase inhibitors revealed that the position and number of hydroxyl and methoxy groups significantly impacted their inhibitory activity. nih.gov For example, 4-methoxy-2-hydroxybenzaldehyde was found to be a potent α-amylase inhibitor. nih.gov This suggests that the relative positions of the oxygen-containing functional groups are critical for effective interaction with the enzyme's active site.

The following table summarizes the key structural features and their likely impact on biological activity based on general SAR principles for related compounds.

| Structural Feature | Potential Role in Biological Activity |

| Formyl Group | Hydrogen bond acceptor; potential for covalent bond formation with active site nucleophiles. |

| Methoxy Group | Influences lipophilicity; hydrogen bond acceptor. |

| Carboxylic Acid | Forms salt bridges and hydrogen bonds with basic amino acid residues. |

| Fluoro Group | Modulates electronic properties; can enhance binding affinity and metabolic stability. |

| Substitution Pattern | Determines the overall shape and electronic distribution of the molecule, affecting its fit and interaction with the biological target. |

Further research involving the synthesis and biological evaluation of a library of derivatives of this compound would be necessary to establish a detailed and quantitative structure-activity relationship.

Correlating Structural Features with Biological Activities

The biological activity of derivatives of this compound is intrinsically linked to the nature and position of functional groups on the aromatic ring. The interplay between the carboxylic acid, formyl, and methoxy groups, along with other introduced substituents, dictates the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies on analogous benzoic acid derivatives reveal key principles that govern their efficacy as enzyme inhibitors, antimicrobial agents, and cytotoxic compounds.

A significant body of research focuses on how hydroxyl and methoxy groups influence the biological properties of benzoic acid scaffolds. For instance, in the context of enzyme inhibition, the specific placement of these groups is critical. Studies on the inhibition of α-amylase, a key enzyme in carbohydrate metabolism, by various phenolic acids demonstrated that the position of methoxy groups can significantly alter inhibitory potency. While a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity, methoxylation at this same position led to a decrease in activity. nih.govnih.gov Similarly, a hydroxyl group at the 5-position was also found to have a negative effect on inhibition. nih.gov This suggests that for derivatives of this compound, modifications to the methoxy group or its replacement could be a key strategy to modulate enzyme inhibitory activity. The negative impact of the 5-position substituent highlights the sensitivity of this location in receptor binding.

The formyl group, being a reactive aldehyde, is a crucial anchor for synthetic modifications. Its conversion into other functionalities like Schiff bases, hydrazones, or heterocyclic rings can lead to compounds with a wide spectrum of biological activities. For example, hydrazide-hydrazones derived from 3-methoxybenzoic acid have shown promising antibacterial activity, particularly against Bacillus species, with potencies sometimes exceeding those of standard antibiotics like cefuroxime or ampicillin. nih.gov This indicates that derivatizing the formyl group of the parent compound into a hydrazone moiety is a viable strategy for developing potent antibacterial agents.

The synergistic effect of multiple functional groups is also a critical consideration. The anticancer activity of methoxyflavones, for example, is influenced by the interplay between methoxy and hydroxyl groups, which affects the molecule's lipophilicity and hydrogen-bonding capacity. mdpi.com This balance is crucial for membrane transfer and interaction with protein targets, ultimately leading to cytotoxic effects in cancer cell lines. mdpi.com

The table below summarizes the structure-activity relationships observed in compounds analogous to this compound derivatives.

| Compound Class | Structural Feature | Effect on Biological Activity | Example Activity |

| Benzoic Acid Derivatives | Methoxy group at 2-position | Negative | α-Amylase Inhibition nih.govnih.gov |

| Benzoic Acid Derivatives | Hydroxyl group at 5-position | Negative | α-Amylase Inhibition nih.gov |

| Methoxybenzoic Acid Hybrids | p-Methoxybenzoic acid moiety | Positive | in vivo Antibacterial nih.gov |

| Hydrazones of Methoxybenzoic Acid | Hydrazone moiety | Positive | Antibacterial (Bacillus spp.) nih.gov |

| Benzimidazole Derivatives | Bulky alkyl group (tert-butyl) | Positive | Angiotensin II Antagonism nih.govresearchgate.net |

Designing and Synthesizing Novel Analogs with Enhanced Properties

The design of novel analogs of this compound with enhanced biological properties is a rational process guided by established SAR principles and synthetic feasibility. The parent molecule serves as a versatile scaffold, offering three distinct functional groups—carboxylic acid, formyl, and methoxy—that can be selectively modified to optimize interactions with biological targets and improve pharmacokinetic profiles.

Design Strategies:

A primary design strategy involves the modification of the formyl and carboxyl groups to generate diverse libraries of compounds. The formyl group is an excellent electrophile, readily participating in reactions to form new carbon-carbon and carbon-nitrogen bonds.

Reductive Amination: The formyl group can be converted to an amine, which can then be functionalized to introduce various side chains. This is a common strategy in drug discovery to explore the chemical space around a core scaffold. For instance, the synthesis of potent dopamine D3-selective antagonists has utilized reductive amination to introduce dimethylamine moieties. nih.gov

Condensation Reactions: The formyl group can be condensed with amines, hydrazines, or active methylene (B1212753) compounds to synthesize Schiff bases, hydrazones, and various heterocyclic systems like benzimidazoles or thienopyridines. nih.govresearchgate.net These new structures can introduce additional hydrogen bond donors/acceptors and aromatic systems, potentially enhancing binding to target proteins.

Amide Coupling: The carboxylic acid group is typically activated and coupled with a diverse range of amines to form amides. This approach was successfully used in the synthesis of 5-alkylsulfamoyl benzimidazole derivatives, where different amines were coupled to a sulfonyl chloride intermediate to generate a library of Angiotensin II receptor antagonists. nih.govresearchgate.net

Another key strategy focuses on modifying the substitution pattern on the benzene ring.

Bioisosteric Replacement: The methoxy group at the 5-position can be replaced with other functional groups of similar size and electronic properties (bioisosteres) to fine-tune activity. For example, replacing it with a hydroxyl, a small alkyl group, or a halogen could alter the compound's hydrogen-bonding potential and lipophilicity, leading to improved potency or selectivity.

Introduction of Bulky Groups: Based on the principle that bulky substituents can enhance receptor binding, novel analogs can be designed by introducing groups like tert-butyl or cyclohexyl onto the aromatic ring or as part of a side chain. nih.gov

Synthetic Approaches:

The synthesis of these novel analogs often begins with the parent this compound or a closely related precursor. A general synthetic scheme might involve the protection of the carboxylic acid as an ester, followed by modification of the formyl group, and concluding with deprotection.

For example, to synthesize a series of amide derivatives, the following steps could be employed:

Esterification: The carboxylic acid of this compound is converted to a methyl or ethyl ester to prevent its interference in subsequent reactions.

Formyl Group Modification: The aldehyde is then reacted. For instance, it could undergo a condensation reaction with a substituted hydrazine (B178648) to form a series of hydrazones.

Hydrolysis: The ester is hydrolyzed back to the carboxylic acid.

Amide Coupling: The resulting carboxylic acid is activated (e.g., using HATU or EDC/HOBt) and coupled with a library of primary or secondary amines to produce the final amide analogs. nih.gov

A concrete example from related chemistry is the synthesis of thieno[2-3-b]pyridine analogues with anti-proliferative activity. The synthesis started from 2-cyanothioacetamide and an enamine, which were reacted to form a substituted pyridine core. mdpi.com This core was then further elaborated through a series of reactions, including coupling with various substituted anilines, demonstrating how complex heterocyclic systems can be built from simple starting materials to achieve potent biological activity. mdpi.com The table below outlines potential synthetic strategies and their intended outcomes for enhancing the properties of this compound analogs.

| Synthetic Strategy | Target Moiety | Reaction Example | Desired Enhancement |

| Amide Coupling | Carboxylic Acid | EDC/HOBt coupling with amines | Improved receptor binding, altered solubility nih.gov |

| Hydrazone Formation | Formyl Group | Condensation with hydrazides | Enhanced antimicrobial activity nih.gov |

| Reductive Amination | Formyl Group | NaBH(OAc)₃ with amines | Introduction of flexible side chains nih.gov |

| Chlorosulfonation & Amination | Benzene Ring | Chlorosulfonic acid followed by amine addition | Introduction of sulfonamide groups for new binding interactions researchgate.net |

By combining rational design based on SAR data with versatile synthetic methodologies, novel derivatives of this compound can be systematically developed to yield compounds with superior potency, selectivity, and drug-like properties.

Spectroscopic and Chromatographic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Formyl-5-methoxybenzoic acid by mapping the chemical environments of its proton and carbon nuclei.

Proton NMR (¹H NMR) analysis confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aldehyde, methoxy (B1213986), aromatic, and carboxylic acid protons. The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often above 10 ppm, and its position can be concentration and solvent-dependent. The aldehyde proton is also highly deshielded and is expected to resonate as a singlet in the range of 9.8-10.2 ppm. The three protons of the methoxy group will appear as a sharp singlet, typically around 3.8-4.0 ppm. The aromatic region will display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns determined by the electronic effects of the formyl, carboxyl, and methoxy substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | >10 | Broad Singlet |

| -CHO | 9.8 - 10.2 | Singlet |

| Ar-H | 7.0 - 8.0 | Multiplet |

Note: Data are based on typical chemical shift ranges for these functional groups and require experimental verification.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons of the carboxylic acid and the aldehyde group are the most deshielded, appearing significantly downfield (typically >165 ppm). The carbon atom of the formyl group is generally found around 190 ppm, while the carboxylic acid carbon is closer to 170 ppm. The aromatic carbons resonate in the 110-160 ppm range, with the carbon attached to the electron-donating methoxy group appearing more upfield compared to those influenced by the electron-withdrawing carbonyl groups. The methoxy carbon itself will produce a signal in the upfield region, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C OOH | ~170 |

| -C HO | ~190 |

| Aromatic C-O | ~155-160 |

| Aromatic C-C=O | ~130-140 |

| Aromatic C-H | ~110-130 |

Note: Data are based on typical chemical shift ranges and require experimental verification.

While specific 2D NMR studies for this compound are not widely reported in the literature, these techniques are indispensable for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would be used to establish the coupling relationships between protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the aromatic C-H pairs and the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would confirm the placement of the functional groups on the aromatic ring by showing correlations from the aldehyde proton to adjacent aromatic carbons, and from the methoxy protons to the carbon at the C-5 position.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

ESI-MS is a soft ionization technique ideal for confirming the molecular weight of polar molecules like this compound. The compound has a molecular weight of 180.16 g/mol . In positive ion mode, the expected pseudomolecular ion would be [M+H]⁺ at an m/z of 181.17. In negative ion mode, which is common for acidic compounds, the expected ion would be the deprotonated molecule [M-H]⁻ at an m/z of 179.15. The high accuracy of modern mass spectrometers allows for the verification of the elemental formula (C₉H₈O₄).

Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, primarily because of the carboxylic acid group. This can lead to poor peak shape, low sensitivity, and thermal decomposition in the injector or column. To overcome these issues, derivatization is required prior to analysis.

A common approach is silylation , where the acidic proton of the carboxyl group is replaced with a nonpolar silyl group, such as a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. The resulting TMS ester of this compound would have a higher molecular weight and exhibit characteristic fragmentation patterns in the mass spectrometer, allowing for confident identification and purity assessment. The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to the silylated molecule, along with fragment ions resulting from the loss of methyl groups or the entire TMS moiety, which is characteristic of such derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with high accuracy. This method is instrumental in confirming the elemental composition of newly synthesized molecules like this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound, with a chemical formula of C₉H₈O₄, the theoretical monoisotopic mass is calculated to be 180.042259 Da. Experimental determination via HRMS would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the compound's elemental formula and identity.

| Parameter | Value |

| Molecular Formula | C₉H₈O₄ |

| Theoretical Monoisotopic Mass | 180.042259 Da |

| Expected HRMS Result | m/z value confirming the elemental composition |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are essential techniques for identifying the functional groups present in a molecule. These methods work by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different bonds and functional groups within the molecule.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the carboxylic acid (carbonyl and hydroxyl), the aldehyde (carbonyl), and the methoxy group.

Hydroxyl (-OH) Group: The carboxylic acid's hydroxyl group is typically observed as a very broad and strong absorption band in the region of 3300-2500 cm⁻¹. docbrown.infolibretexts.orgvscht.cz This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. docbrown.info

Carbonyl (C=O) Groups: The compound contains two carbonyl groups, one from the carboxylic acid and one from the aldehyde (formyl group). The carboxylic acid C=O stretching vibration typically appears as a strong band between 1760-1690 cm⁻¹. libretexts.orglibretexts.org The aldehyde C=O stretch is also strong and generally found in a similar region, often around 1700-1680 cm⁻¹ for aryl aldehydes. The conjugation with the aromatic ring can influence the exact position of these absorptions.

Methoxy (-OCH₃) Group: The presence of the methoxy group is confirmed by C-O stretching vibrations, which typically appear in the fingerprint region. The aryl ether C-O stretch is expected to show a strong band around 1320-1210 cm⁻¹. libretexts.org Additionally, the C-H stretching of the methyl group within the methoxy functional group will contribute to absorptions in the 3000–2850 cm⁻¹ region. libretexts.org

Beyond simple functional group identification, FT-IR spectroscopy allows for a detailed analysis of the various vibrational modes of the molecule. These include stretching and bending vibrations that are characteristic of the entire molecular structure.

C-H Vibrations: Aromatic C-H stretching vibrations from the benzene ring are expected to appear as weaker bands in the 3100-3000 cm⁻¹ region. vscht.czlibretexts.org The aldehyde C-H stretch, a key identifier for the formyl group, typically shows one or two weak to medium bands around 2850-2750 cm⁻¹.

C=C Aromatic Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce several bands of variable intensity in the 1600-1400 cm⁻¹ region. libretexts.org

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. docbrown.info It contains a complex pattern of overlapping vibrations, including C-C stretching, C-O stretching, and various bending modes (e.g., O-H bend, C-H bend), which are unique to the specific molecule. docbrown.infolibretexts.org A detailed analysis of this region can provide a definitive "fingerprint" for the identification of this compound. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong |

| Aldehyde | C=O Stretch | ~1700-1680 | Strong |

| Aldehyde | C-H Stretch | ~2850 & ~2750 | Weak to Medium |

| Methoxy | C-O Stretch | 1320-1210 | Strong |

| Aromatic Ring | C-H Stretch | 3100-3000 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1600-1400 | Medium to Weak |

Chromatographic Techniques

Chromatographic methods are fundamental for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and for its quantification in a mixture. A common approach involves reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture.